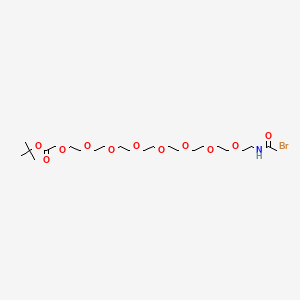

Bromoacetamido-PEG8-t-butyl acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H46BrNO11 |

|---|---|

Molekulargewicht |

604.5 g/mol |

IUPAC-Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27) |

InChI-Schlüssel |

UOZIGPXPPMIYNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Strategic Role of the PEG8 Spacer in Bromoacetamido-PEG8-t-butyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional linker of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the core functions of its polyethylene (B3416737) glycol (PEG) spacer. The PEG8 moiety is not merely an inert scaffold but a critical component that profoundly influences the physicochemical properties and biological activity of the resulting conjugate. This guide will delve into the quantitative impact of the PEG8 spacer on solubility, cell permeability, and the efficiency of target protein degradation. Detailed experimental protocols for the sequential conjugation of biomolecules using this linker are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Introduction to Bromoacetamido-PEG8-t-butyl Acetate

This compound is a chemical tool designed for the precise covalent linkage of two molecular entities. Its structure is composed of three key functional components:

-

Bromoacetamido Group: A thiol-reactive functional group that enables the specific and stable covalent linkage to cysteine residues on proteins and peptides. The bromide ion serves as an excellent leaving group in nucleophilic substitution reactions.[1]

-

PEG8 Spacer: A hydrophilic chain of eight ethylene (B1197577) glycol units. This spacer is the central focus of this guide and its multifaceted functions will be explored in detail.

-

t-butyl Acetate Group: A protected carboxylic acid. The t-butyl ester can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule.[2]

This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules, a common strategy in the synthesis of complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).[3]

The Multifunctional Role of the PEG8 Spacer in PROTACs

In the context of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the molecule's overall efficacy.[4] The PEG8 spacer in this compound serves several crucial functions:

-

Enhanced Solubility and Physicochemical Properties: One of the primary challenges in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[5] The hydrophilic PEG8 spacer significantly improves the water solubility of the PROTAC molecule, which is essential for its handling, formulation, and bioavailability.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[5] However, an optimal number of PEG units is crucial, as excessive PEGylation can decrease cellular uptake.[5]

-

Optimal Ternary Complex Formation: The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short can cause steric hindrance, while an overly long one may not effectively bring the two proteins into proximity for efficient ubiquitination.[7] The PEG8 spacer provides a specific length and degree of flexibility that can be optimal for certain target protein and E3 ligase pairs.

-

Reduced Aggregation and Immunogenicity: The hydrophilic PEG chain can help to prevent the aggregation of hydrophobic PROTAC molecules. In larger bioconjugates, PEGylation is a well-established method to reduce immunogenicity.[8]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a demonstrable effect on the physicochemical properties and, consequently, the biological activity of a PROTAC. The following tables summarize representative data illustrating these trends. While specific data for a PEG8 linker is compiled from various sources, it is important to note that the optimal linker length is target-dependent and must be determined empirically.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Model PROTAC

| Linker Composition | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| Alkyl Chain (C8) | ~750 | ~4.5 | ~120 | 2 | 8 |

| PEG4 | ~820 | ~3.8 | ~150 | 2 | 12 |

| PEG8 | ~990 | ~2.9 | ~210 | 2 | 16 |

| PEG12 | ~1160 | ~2.0 | ~270 | 2 | 20 |

Data is illustrative and compiled from publicly available research for model PROTACs.[5] cLogP, calculated octanol-water partition coefficient.

Table 2: Influence of PEG Linker Length on Biological Activity of a BRD4-targeting PROTAC

| Linker | DC50 (nM) | Dmax (%) |

| PEG4 | 50 | 85 |

| PEG6 | 25 | 95 |

| PEG8 | 15 | >98 |

| PEG10 | 30 | 90 |

| PEG12 | 75 | 80 |

Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. This is a two-step process involving the sequential conjugation of a target protein ligand and an E3 ligase ligand.

Protocol 1: Amide Coupling of an Amine-Containing Ligand to this compound

This protocol describes the deprotection of the t-butyl ester and subsequent coupling to an amine-containing ligand (Ligand-NH2).

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ligand-NH2 (e.g., a target protein or E3 ligase ligand with a primary or secondary amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

Step 1: Deprotection of the t-butyl Ester

-

Dissolve this compound in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid, Bromoacetamido-PEG8-acid, is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude Bromoacetamido-PEG8-acid (1.0 eq) and Ligand-NH2 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product, Bromoacetamido-PEG8-Ligand, by flash column chromatography or preparative HPLC.

Protocol 2: Thiol-Reactive Conjugation to a Cysteine-Containing Biomolecule

This protocol describes the conjugation of the bromoacetamido-functionalized intermediate to a thiol-containing molecule (e.g., a protein or peptide with an accessible cysteine residue).

Materials:

-

Purified Bromoacetamido-PEG8-Ligand from Protocol 1

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5, containing 1-2 mM EDTA.

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if cysteine residues are oxidized.

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of the Biomolecule: Dissolve the thiol-containing biomolecule in the reaction buffer. If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove excess TCEP before proceeding.[9]

-

Conjugation Reaction:

-

Dissolve the Bromoacetamido-PEG8-Ligand in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add a 10-20 fold molar excess of the dissolved Bromoacetamido-PEG8-Ligand to the biomolecule solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The reaction of the bromoacetyl group with thiols is most efficient at a pH range of 7.0-9.0.[10]

-

-

Quenching the Reaction: Add an excess of a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted bromoacetamido groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove excess reagents and byproducts.

-

Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the drug-to-antibody ratio (for ADCs) or to proceed with cellular degradation assays (for PROTACs).

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Experimental Workflow: Two-Step PROTAC Synthesis

Caption: A sequential workflow for the synthesis of a PROTAC using a heterobifunctional linker.

Conclusion and Future Perspectives

The PEG8 spacer in this compound is a critical design element that extends far beyond its role as a simple linker. It is a key modulator of the physicochemical and biological properties of the resulting bioconjugate. Its hydrophilicity enhances solubility, while its length and flexibility are crucial for optimizing cell permeability and facilitating the formation of a productive ternary complex in PROTACs. The provided quantitative data, though illustrative, underscores the importance of empirical linker optimization in the design of potent protein degraders. The detailed experimental protocols offer a practical guide for the application of this versatile linker in the synthesis of complex targeted therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding and rational design of linkers, such as the PEG8 spacer, will be paramount in the development of next-generation therapies with improved efficacy and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bromoacetamido-PEG8-t-butyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bromoacetamido-PEG8-t-butyl acetate (B1210297), a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug development and chemical biology.

Overview of Bromoacetamido-PEG8-t-butyl acetate

This compound is a molecule designed with three key functional components:

-

Bromoacetamide Group: A reactive electrophile that readily forms a stable thioether bond with thiol groups, such as those found in cysteine residues of proteins.

-

Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility of the molecule and provides a flexible linker arm.[1][2]

-

t-Butyl Acetate Group: A protected carboxylic acid that can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[1][2]

The interplay of these functional groups dictates the overall solubility and stability profile of the compound.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | PBS, Tris-HCl | Moderate to High | The hydrophilic PEG8 chain enhances solubility in aqueous media. However, the hydrophobic t-butyl and bromoacetyl groups may limit solubility at very high concentrations. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile (B52724) | High | These solvents are excellent for dissolving a wide range of organic molecules, including those with both polar and non-polar character. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving organic compounds with moderate polarity. |

| Alcohols | Methanol, Ethanol | Moderate | The polarity of alcohols is generally compatible with the PEG linker, but the hydrophobic end groups may lead to slightly lower solubility compared to polar aprotic solvents. |

| Non-polar Solvents | Toluene, Hexanes | Low to Insoluble | The overall polarity of the molecule, dominated by the PEG chain and amide/ester groups, makes it poorly soluble in non-polar solvents. |

| Ethers | Diethyl Ether | Low to Insoluble | Similar to non-polar solvents, ethers are generally poor solvents for highly polar or PEGylated compounds. |

Stability Profile

The stability of this compound is influenced by its three main functional groups, each with its own susceptibility to degradation under specific conditions.

Table 2: Stability of this compound under Various Conditions

| Condition | Susceptible Group(s) | Potential Degradation Pathway | Expected Degradation Product(s) |

| Acidic (pH < 4) | t-Butyl Acetate | Acid-catalyzed hydrolysis[3][4] | Bromoacetamido-PEG8-carboxylic acid, t-butanol |

| Neutral (pH 6-8) | Bromoacetamide | Slow hydrolysis | Bromoacetic acid and Amino-PEG8-t-butyl acetate |

| Basic (pH > 8) | Bromoacetamide, t-Butyl Acetate | Base-catalyzed hydrolysis of the ester; Substitution of bromide with hydroxide (B78521) on the bromoacetamide. | Bromoacetamido-PEG8-carboxylic acid and t-butanol; Hydroxyacetamido-PEG8-t-butyl acetate |

| Presence of Nucleophiles (e.g., Thiols) | Bromoacetamide | Nucleophilic substitution | Thioether conjugate, Bromide |

| Elevated Temperature | All groups | General thermal degradation | Complex mixture of degradation products |

| Light (UV) | Bromoacetamide | Potential for photolytic cleavage of the C-Br bond. | Radical species and subsequent reaction products. |

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following experimental protocols provide a framework for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[5]

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Calculate the solubility in units such as mg/mL or mmol/L.

Protocol for Stability Evaluation (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[6][7]

Materials:

-

This compound

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

Aqueous buffers of various pH values

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Chemical Structure and Potential Degradation Pathways

Caption: Degradation pathways of this compound.

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for solubility and stability analysis.

References

- 1. Bromoacetamido-PEG8-t-butyl ester, CAS 2055041-16-0 | AxisPharm [axispharm.com]

- 2. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]

- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 4. c) Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t.. [askfilo.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for Protein PEGylation using Bromoacetamido-PEG8-t-butyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased serum half-life, reduced immunogenicity and antigenicity, enhanced stability against proteolytic degradation, and improved solubility.[1]

Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional PEGylation reagent designed for the site-specific modification of proteins. This reagent features two key functional groups:

-

A bromoacetamido group , which selectively reacts with free sulfhydryl groups of cysteine residues under mild conditions to form a stable thioether bond.[2]

-

A t-butyl acetate group , which protects a carboxylic acid. This protecting group can be removed under acidic conditions to reveal a terminal carboxyl group, allowing for subsequent conjugation to another molecule or for altering the surface charge of the PEGylated protein.

These application notes provide a comprehensive guide to utilizing Bromoacetamido-PEG8-t-butyl acetate for protein PEGylation, including detailed experimental protocols, data interpretation, and visualization of workflows.

Principle of the Reaction

The PEGylation reaction with this compound occurs in two main stages. The first is the covalent attachment of the PEG reagent to a cysteine residue on the protein. The second, optional, stage is the deprotection of the t-butyl ester to expose a carboxylic acid.

Thiol-Specific PEGylation

The bromoacetamido group reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction. This reaction is highly specific for cysteine residues, especially at a pH range of 7.5-8.5, where the thiol group is sufficiently nucleophilic. This specificity allows for site-directed PEGylation if the protein has a limited number of accessible cysteine residues. For proteins without a free cysteine, one can be introduced at a specific site through genetic engineering.[3][4]

Deprotection of the t-butyl Ester

The t-butyl ester can be cleaved using acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free carboxylic acid.[5][6] This terminal carboxyl group can then be used for further modifications or to modulate the isoelectric point of the protein conjugate.

Experimental Protocols

Protocol 1: Cysteine-Specific Protein PEGylation

This protocol describes the site-specific PEGylation of a protein with a free cysteine residue using this compound.

Materials:

-

Protein with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

-

Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine

-

Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently purify to remove the reducing agent before PEGylation.

-

-

PEG Reagent Preparation:

-

Immediately before use, dissolve the this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it into the Reaction Buffer.

-

-

PEGylation Reaction:

-

Add the dissolved PEG reagent to the protein solution at a molar ratio of 10:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to react with any excess bromoacetamide reagent.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the PEGylated protein from unreacted PEG reagent, unmodified protein, and quenching agent using SEC or IEX.[][8]

-

Protocol 2: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

-

Purified PEGylated protein

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane)

-

Dialysis or desalting column

Procedure:

-

Reaction Setup:

-

Lyophilize the purified PEGylated protein.

-

Dissolve the lyophilized protein in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Incubate for 2-4 hours at room temperature.

-

-

Removal of TFA:

-

Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.

-

-

Purification:

-

Resuspend the deprotected PEGylated protein in a suitable buffer and purify using dialysis or a desalting column to remove any remaining reagents.

-

Protocol 3: Characterization of the PEGylated Protein

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and confirm the degree of PEGylation.[9][10][11]

-

HPLC (SEC or RP-HPLC): To assess the purity of the PEGylated product and separate different PEGylated species.[][9]

-

Activity Assay: To determine the biological activity of the PEGylated protein compared to the unmodified protein.

Data Presentation

The following tables provide examples of how to present quantitative data from PEGylation experiments.

Table 1: PEGylation Reaction Efficiency

| Parameter | Unmodified Protein | PEGylated Protein |

| Concentration (mg/mL) | 5.0 | 4.2 |

| Yield (%) | - | 84 |

| Degree of PEGylation (moles PEG/mole protein) | 0 | 1.1 |

Table 2: Characterization of PEGylated Protein

| Analysis Method | Unmodified Protein | PEGylated Protein |

| Apparent MW (SDS-PAGE, kDa) | 50 | ~60 |

| Mass (ESI-MS, Da) | 50,125 | 50,729 |

| Purity (SEC-HPLC, %) | >98 | >95 |

Table 3: Biological Activity Assessment

| Protein | EC50 (nM) | Relative Activity (%) |

| Unmodified Protein | 1.2 | 100 |

| PEGylated Protein | 2.5 | 48 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein PEGylation and characterization.

Caption: Workflow for protein PEGylation and characterization.

Signaling Pathway Example: Cysteine-mediated Redox Signaling

PEGylation of a specific cysteine residue can be used to investigate its role in redox signaling pathways. For example, many proteins involved in signaling have redox-sensitive cysteines that, when oxidized, alter the protein's function.[12][13][14] By PEGylating a specific cysteine, it is shielded from oxidation, allowing researchers to study the functional consequences. The diagram below illustrates a hypothetical pathway where PEGylation could be used to probe the function of a cysteine residue in a kinase.

Caption: Probing redox signaling with cysteine-specific PEGylation.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]

- 4. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 12. Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of signal transduction through protein cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Nanoparticle Functionality: Bromoacetamido-PEG8-t-butyl Acetate for Advanced Surface Modification

Introduction

The precise control over the surface chemistry of nanoparticles is paramount in the fields of targeted drug delivery, advanced diagnostics, and novel therapeutics. The ability to modulate nanoparticle-biological interactions, enhance stability, and introduce specific functionalities is critical for clinical translation. Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional linker designed to provide a versatile platform for the covalent modification of nanoparticles. This linker features a bromoacetamido group for reaction with thiol-containing molecules or surfaces, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to improve biocompatibility and reduce non-specific protein binding, and a t-butyl protected carboxylic acid.[1][2] The protected carboxyl group allows for a secondary modification step after deprotection, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of thiol-functionalized nanoparticles using Bromoacetamido-PEG8-t-butyl acetate.

Core Applications

The unique architecture of this compound lends itself to a variety of applications in nanomedicine and drug development:

-

"Stealth" Nanoparticles: The PEG spacer imparts a hydrophilic shield to the nanoparticle surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3]

-

Targeted Drug Delivery: Following deprotection of the t-butyl group, the exposed carboxylic acid can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticle to specific tissues or cells.

-

Multi-functional Platforms: The sequential nature of the conjugation allows for the creation of multi-functional nanoparticles. For instance, a therapeutic agent can be loaded into the nanoparticle core, while the surface is modified with both targeting and imaging agents.

-

Controlled Surface Density: The reaction conditions can be optimized to control the grafting density of the PEG linker on the nanoparticle surface, influencing the overall physicochemical properties of the final conjugate.

Experimental Data Summary

Successful surface modification can be monitored by tracking changes in the physicochemical properties of the nanoparticles at each stage. The following table summarizes expected quantitative data for a model 100 nm thiol-functionalized gold nanoparticle undergoing PEGylation and subsequent deprotection.

| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Thiol-Functionalized Nanoparticles | 100 ± 2 | < 0.15 | -35 ± 5 |

| After PEGylation | 115 ± 3 | < 0.20 | -15 ± 5 |

| After t-butyl Deprotection | 115 ± 3 | < 0.20 | -45 ± 5 |

Note: These are representative values and the actual results may vary depending on the nanoparticle type, size, and reaction conditions.

Experimental Protocols

Protocol 1: Surface Modification of Thiolated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with surface thiol groups. The bromoacetyl group reacts with thiols via a nucleophilic substitution reaction to form a stable thioether bond.[4] This reaction is most efficient at a slightly basic pH.[5]

Materials:

-

Thiol-functionalized nanoparticles (e.g., gold, quantum dots)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Centrifugal filter units (with appropriate molecular weight cutoff)

-

Deionized water

Procedure:

-

Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.

-

Linker Solution Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired concentration in the reaction buffer. A 10 to 50-fold molar excess of the linker over the estimated surface thiol groups is a good starting point for optimization.

-

Conjugation Reaction: Add the linker solution to the nanoparticle dispersion.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle mixing, protected from light.

-

Purification:

-

Transfer the reaction mixture to a centrifugal filter unit.

-

Centrifuge to remove unreacted linker and byproducts.

-

Wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step. Perform at least three wash cycles.

-

-

Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

References

- 1. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]

- 2. Bromoacetamido-PEG8-t-butyl ester, 2055041-16-0 | BroadPharm [broadpharm.com]

- 3. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]

- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing pH for selective bromoacetamide reaction with cysteine

Welcome to the technical support center for optimizing bromoacetamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective cysteine modification and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the selective reaction of bromoacetamide with cysteine residues?

The optimal pH for selectively targeting cysteine residues with bromoacetamide is typically between 7.5 and 8.5.[1][2][3] This pH range offers a balance between ensuring the cysteine's thiol group (pKa ~8.3-8.5) is sufficiently deprotonated to the more reactive thiolate anion (S-) and minimizing the reactivity of other nucleophilic amino acid side chains.[1][2]

Q2: Why is pH so critical for selectivity?

The selectivity of bromoacetamide is highly pH-dependent because the reactivity of its potential targets—cysteine, lysine (B10760008), histidine, and the N-terminus—is governed by the protonation state of their side chains.[1][4] Cysteine's thiol group is the most acidic among these, meaning it becomes a potent nucleophile at a lower pH than the amino groups of lysine (pKa ~10.5) or the N-terminus (pKa ~8.0).[1][4] At pH above 9.0, lysine becomes significantly deprotonated and reactive, increasing the likelihood of off-target modifications.[1]

Q3: What are the common off-target amino acids for bromoacetamide?

Besides cysteine, bromoacetamide can react with other nucleophilic residues, especially under non-optimal conditions.[2] Common off-targets include:

-

Histidine: The imidazole (B134444) ring (pKa ~6.0) can be alkylated.[1][4]

-

Lysine: The ε-amino group (pKa ~10.5) is a significant target at higher pH values.[1][4]

-

N-terminal α-amino group: The free amino group at the beginning of the protein can also react.[1]

Q4: How can I quench the bromoacetamide reaction?

The reaction can be stopped by adding a quenching solution containing a high concentration of a small molecule thiol.[1] Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used to react with and consume any excess bromoacetamide.[1][2]

Troubleshooting Guides

This guide provides solutions to specific issues encountered during cysteine alkylation with bromoacetamide.

| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |

| Mass spectrometry shows extensive off-target modifications on lysine and histidine residues. | High Reaction pH: The pH was likely above 8.5, increasing the nucleophilicity of lysine's amino group and histidine's imidazole ring.[1][3] | Lower the pH: Adjust your reaction buffer to the optimal range of 7.5-8.5 to favor the more acidic cysteine thiol.[1] Avoid pH values above 9.0.[2] |

| High Reagent Concentration: A large molar excess of bromoacetamide increases the probability of reactions with less reactive sites.[1][3] | Reduce Molar Excess: Perform a titration to find the lowest effective concentration. A 5- to 10-fold molar excess over the free thiol concentration is a good starting point.[1] | |

| Prolonged Reaction Time: Longer incubation allows for the slower modification of less reactive off-target sites to occur.[1][3] | Optimize Reaction Time: Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) and monitor via mass spectrometry to find the minimum time needed for sufficient cysteine modification.[1] | |

| The reaction is incomplete, with significant unmodified protein. | Low Reaction pH: The pH may be too low (e.g., <7.0), resulting in a protonated and less nucleophilic cysteine thiol group.[1] | Increase the pH: Ensure your buffer is within the 7.5-8.5 range to increase the concentration of the reactive thiolate anion.[1] |

| Incomplete Reduction: Disulfide bonds in the protein were not fully reduced, leaving fewer free thiols available to react.[1] | Ensure Complete Reduction: Pre-treat the protein with a sufficient concentration of a reducing agent like DTT or TCEP before adding bromoacetamide.[1] | |

| Degraded Reagent: Bromoacetamide can degrade in aqueous solutions.[1] | Use Fresh Reagent: Prepare a fresh stock solution of bromoacetamide immediately before each experiment.[1] | |

| Significant modification of methionine residues is observed. | High Reagent Reactivity/Concentration: Bromoacetamide can react with methionine's thioether.[1][2] | Optimize Conditions: Reduce the bromoacetamide concentration and shorten the reaction time.[1] |

| Reagent Choice: Bromoacetamide may be too reactive for your specific protein. | Consider Alternatives: If methionine modification is a persistent issue, consider using chloroacetamide, which is less reactive, though it may increase methionine oxidation.[1] |

Data Presentation

Table 1: pH Dependence of Nucleophilic Amino Acid Reactivity

This table illustrates how the reactivity of key nucleophilic amino acid side chains is influenced by pH, which is fundamental to optimizing reaction selectivity.[1]

| Amino Acid | Side Chain Group | pKa of Side Chain | Reactivity Trend with Increasing pH |

| Cysteine | Sulfhydryl (-SH) | ~8.5 | Increases significantly as pH approaches and exceeds the pKa, forming the highly reactive thiolate anion (S⁻).[1][2] |

| Histidine | Imidazole | ~6.0 | Increases as pH exceeds the pKa, making it reactive at physiological pH.[1][4] |

| N-terminus | α-amino (-NH₃⁺) | ~8.0 | Increases as pH exceeds the pKa.[1] |

| Lysine | ε-amino (-NH₃⁺) | ~10.5 | Reactivity is low at physiological pH but increases dramatically at pH > 9 as the group becomes deprotonated.[1][4] |

Table 2: Comparison of Common Haloacetamide Reagents

The choice of haloacetamide affects both the rate of reaction and selectivity. Reactivity is determined by the halogen leaving group.[5]

| Alkylating Agent | General Reactivity | Key Characteristics |

| Iodoacetamide | Most Reactive | Very fast reaction kinetics, but higher potential for off-target modifications compared to bromoacetamide.[1][5] |

| Bromoacetamide | Moderately Reactive | Offers a good balance of efficient cysteine alkylation and improved specificity, with a lower propensity for side reactions than iodoacetamide.[1][5] |

| Chloroacetamide | Least Reactive | Slower reaction rate, which can offer higher selectivity but may lead to incomplete reactions or require harsher conditions.[1][5] |

Visualizations

Caption: pH influence on bromoacetamide selectivity.

Caption: Experimental workflow for cysteine alkylation.

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues with 2-Bromoacetamide

This protocol provides a general guideline for the selective modification of cysteine residues in a purified protein sample.[1] Optimization of molar excess, temperature, and incubation time may be required for specific proteins.

Materials:

-

Purified protein containing cysteine residues

-

Reduction Buffer: 50 mM Tris-HCl, 10 mM DTT, pH 8.5

-

Alkylation Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.2

-

2-Bromoacetamide (2-BAA) Stock Solution: 100 mM in DMSO or reaction buffer (prepare fresh)

-

Quenching Solution: 1 M DTT in water

-

Desalting columns or dialysis equipment

-

LC-MS system for analysis

Procedure:

-

Protein Preparation & Reduction:

-

Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.

-

Incubate the protein solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.[1]

-

-

Buffer Exchange (Recommended):

-

Remove the reducing agent (DTT) to prevent it from reacting with the bromoacetamide.

-

Perform a buffer exchange into the Alkylation Buffer using a desalting column or dialysis.[1] This step is crucial for selectivity.

-

-

Alkylation:

-

Immediately after preparing the fresh 2-BAA stock solution, add it to the protein solution to achieve a final 5- to 10-fold molar excess over the concentration of free thiols.[1]

-

Incubate the reaction mixture in the dark (haloacetamides can be light-sensitive) at room temperature (20-25°C) for 1-2 hours.[1][6]

-

-

Quenching:

-

Removal of Excess Reagents:

-

Remove excess bromoacetamide and quenching reagent by performing another buffer exchange into the desired final buffer using a desalting column or dialysis.[1]

-

-

Analysis:

-

Verify the extent and specificity of the modification using techniques such as LC-MS to confirm the mass shift on cysteine-containing peptides.[1]

-

References

Challenges in purifying proteins modified with Bromoacetamido-PEG8-t-butyl acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by Bromoacetamido-PEG8-t-butyl acetate (B1210297). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of purifying your modified protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins modified with Bromoacetamido-PEG8-t-butyl acetate?

The main challenges arise from the multi-component nature of the reaction mixture, which can contain the desired modified protein, unmodified protein, excess linker, and potential byproducts from off-target reactions. Key difficulties include:

-

Separation of PEGylated species: The heterogeneity of the PEGylation reaction can result in proteins with varying numbers of attached linkers, which can be difficult to separate from one another.

-

Removal of excess linker: Due to its size and properties, removing the unbound this compound linker can be challenging.

-

Potential for off-target modification: The bromoacetamide group can react with amino acids other than cysteine, leading to a heterogeneous product mixture.[1]

-

Hydrolysis of the t-butyl ester: While generally stable, prolonged exposure to certain conditions could potentially lead to the hydrolysis of the t-butyl ester, introducing further heterogeneity.

Q2: What is the primary target of the bromoacetamide group on my protein?

The bromoacetamide moiety is a haloacetamide, which is highly reactive towards nucleophiles. Its primary target is the sulfhydryl group of cysteine residues, with which it forms a stable thioether bond.[1]

Q3: Can the bromoacetamide group react with other amino acids?

Yes, off-target reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH values. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the thioether of methionine.[1] The N-terminal α-amino group can also be a target.[1]

Q4: How stable is the t-butyl ester group during the labeling and initial purification steps?

The t-butyl ester is a protecting group for the carboxylic acid and is generally stable under the neutral to slightly basic pH conditions (pH 7.0-8.5) typically used for labeling cysteine residues.[1] Cleavage of the t-butyl ester requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA).[2][3]

Q5: When would I need to deprotect the t-butyl ester?

Deprotection of the t-butyl ester is necessary if you intend to use the newly exposed carboxylic acid for subsequent conjugation or other applications. If the purpose of the modification is simply to add the PEG linker, deprotection may not be necessary.

Troubleshooting Guides

Low Labeling Efficiency

| Possible Cause | Solution |

| Incomplete reduction of disulfide bonds | Prior to labeling, ensure complete reduction of disulfide bonds by treating your protein with a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remember to remove the reducing agent before adding the bromoacetamide linker.[1] |

| Degraded this compound | Prepare a fresh solution of the linker immediately before use. Haloacetamides can be light-sensitive, so consider performing the reaction in the dark. |

| Suboptimal pH of the reaction buffer | The reaction with cysteine thiols is more efficient at a slightly basic pH. Increase the pH of your reaction buffer to a range of 7.5-8.5 to enhance the nucleophilicity of the cysteine residues.[1] |

Off-Target Modifications

| Possible Cause | Solution |

| Reaction pH is too high | A high pH increases the nucleophilicity of other amino acid side chains like lysine and histidine, leading to off-target labeling. Lower the pH of your reaction buffer to a range of 7.5-8.5 to favor the more acidic cysteine thiol.[1] |

| Excessive concentration of the linker | A large molar excess of the bromoacetamide linker can drive reactions with less nucleophilic sites. Reduce the molar excess of the linker relative to your protein. A 5- to 10-fold molar excess over the concentration of free thiols is a good starting point.[1] |

| Prolonged reaction time | Extended reaction times can lead to the accumulation of off-target modifications. Monitor the reaction progress over time to determine the optimal duration for sufficient cysteine modification with minimal side reactions.[1] |

Poor Separation During Purification

| Possible Cause | Solution |

| Inadequate separation of modified and unmodified protein (IEX) | The PEG chain can shield the charges on the protein surface, altering its interaction with ion-exchange resins.[4][5] This may reduce the resolution between unmodified and modified protein. Optimize the salt gradient and pH to enhance separation. |

| Co-elution of excess linker (SEC) | If the excess linker is not effectively removed by initial methods like dialysis, it may co-elute with the protein during size exclusion chromatography, especially if it forms aggregates. Ensure the use of a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25 or G-50) for the initial removal of the small molecule linker.[6] |

| Protein precipitation on the column | The modified protein may have different solubility characteristics. Ensure the protein is soluble in the chosen chromatography buffer. You may need to adjust the pH or add solubilizing agents.[6] |

Challenges After t-Butyl Ester Deprotection

| Possible Cause | Solution |

| Incomplete cleavage of the t-butyl ester | Insufficient reaction time or degraded TFA can lead to incomplete deprotection. Increase the reaction time or use a fresh, high-quality TFA solution. A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours.[2] |

| Formation of side products during cleavage | The acidic cleavage of the t-butyl ester generates a reactive t-butyl cation that can alkylate electron-rich amino acid residues like tryptophan and methionine.[2] To prevent this, add scavengers to your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2] |

| Difficulty in isolating the deprotected product | The PEGylated product may be highly soluble. After cleavage and removal of TFA, precipitate the product in cold diethyl ether. Further purification using methods like size-exclusion chromatography may be necessary to remove scavenger byproducts.[2] |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer, such as 50-100 mM phosphate, HEPES, or Tris, at a pH of 7.5-8.5.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent (e.g., 5 mM DTT or TCEP) and incubate for 1 hour at room temperature.

-

Crucially, remove the reducing agent before adding the bromoacetamide linker. This can be achieved using a desalting column or dialysis.

-

-

Labeling Reaction:

-

Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

-

Add the linker to the protein solution to achieve a 5- to 10-fold molar excess over the concentration of free thiols. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as DTT, β-mercaptoethanol, or L-cysteine to a final concentration of 10-50 mM to consume any excess bromoacetamide linker.

-

-

Removal of Excess Reagents:

-

Remove the excess linker and quenching reagent by dialysis or using a desalting column.

-

Protocol 2: Purification of the Modified Protein

The choice of purification method will depend on the properties of the protein and the degree of modification.

-

Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for removing the small molecular weight excess linker and can also separate proteins with different numbers of attached PEG chains, although resolution may be limited.[4][5]

-

Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile.[4][5] This change in retention time can be exploited to separate modified from unmodified protein.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. The impact of the this compound linker on the protein's hydrophobicity will determine the effectiveness of this method.

-

Reverse Phase Chromatography (RPC): RPC is a high-resolution technique that separates based on hydrophobicity. It is often used for analytical purposes but can also be applied for preparative separations of different PEGylated species.[4]

Protocol 3: Deprotection of the t-Butyl Ester

-

Preparation of Cleavage Cocktail:

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.[2] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

-

Cleavage Reaction:

-

Lyophilize the purified, modified protein to remove water and buffer salts.

-

Add the cleavage cocktail to the dried protein.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Removal of TFA:

-

Remove the TFA under reduced pressure (e.g., using a rotary evaporator or by blowing a stream of nitrogen over the sample).

-

-

Product Precipitation and Purification:

-

Precipitate the deprotected protein by adding cold diethyl ether.

-

Centrifuge to pellet the protein and decant the ether.

-

Wash the pellet with cold diethyl ether to remove residual cleavage reagents and byproducts.

-

For further purification, redissolve the protein in a suitable buffer and perform size-exclusion chromatography to remove any remaining impurities.[2]

-

Visualizations

Caption: Experimental workflow for protein modification and purification.

Caption: Troubleshooting decision tree for purification challenges.

References

- 1. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Protein Aggregation During PEGylation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors throughout the conjugation process. Understanding these root causes is the first step in effective troubleshooting.

-

Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can lead to the formation of covalent bonds between multiple protein molecules, resulting in aggregation.[1]

-

High Protein Concentration: When protein concentrations are high, the proximity of individual protein molecules increases, which can promote intermolecular interactions and aggregation.[1]

-

Suboptimal Reaction Conditions:

-

pH: The pH of the reaction buffer can significantly impact protein stability. If the pH is close to the protein's isoelectric point (pI), its solubility may be reduced, leading to aggregation. Additionally, the reactivity of specific amino acid residues targeted for PEGylation is pH-dependent.[2][3]

-

Temperature: Elevated temperatures can induce protein unfolding, exposing hydrophobic regions that can interact and cause aggregation. While higher temperatures can increase reaction rates, they may compromise protein stability.[1]

-

Buffer Composition: The components of the reaction buffer can influence protein stability. The absence of stabilizing excipients may leave the protein vulnerable to aggregation.

-

-

PEG-Protein Interactions: The PEG molecule itself can sometimes interact with the protein surface in a way that induces conformational changes, potentially leading to aggregation. The length and structure of the PEG chain can influence these interactions.[1]

-

Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking and aggregation.[1]

-

Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds for further aggregation during the PEGylation process.

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques can be employed to detect and quantify the extent of protein aggregation. It is often recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein. This technique can be used to quantify the percentage of aggregates in a sample.[1]

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the average particle size and polydispersity.[1][4]

-

Non-Reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, covalent cross-links between proteins will remain intact. SDS-PAGE can therefore be used to visualize high-molecular-weight bands corresponding to protein aggregates.[1]

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the PEGylated protein and detect the presence of multimers.

-

Turbidity Measurements: A simple method to assess the presence of large, insoluble aggregates is to measure the turbidity of the solution by monitoring absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased aggregation.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

Systematic optimization of reaction parameters is crucial to minimize aggregation. Small-scale screening experiments are highly recommended before proceeding to larger batches.

Key Parameters to Optimize:

| Parameter | Recommended Range/Strategy | Rationale |

| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower ratio can reduce the chances of over-PEGylation and cross-linking. The optimal ratio is protein-dependent and should be determined empirically. |

| Protein Concentration | 0.5 - 5 mg/mL | Lowering the protein concentration can reduce intermolecular interactions that lead to aggregation.[1] |

| pH | Screen a range around the protein's optimal stability pH | Avoid the protein's isoelectric point (pI). For N-terminal PEGylation with PEG-aldehyde, a lower pH (5-6) can favor selectivity. For lysine (B10760008) PEGylation, a pH of 7-9 is often used.[2][3][5] |

| Temperature | 4°C to Room Temperature | Lowering the temperature (e.g., to 4°C) slows down the reaction rate, which can favor controlled PEGylation and reduce aggregation.[1] |

| Reaction Time | 2 hours to overnight | Should be optimized in conjunction with other parameters. Slower reactions at lower temperatures may require longer incubation times. |

| Mode of PEG Addition | Stepwise addition | Adding the PEG reagent in smaller aliquots over time can prevent localized high concentrations and reduce the likelihood of aggregation.[1] |

Troubleshooting Workflow for Optimizing Reaction Conditions

Caption: A logical workflow for systematically troubleshooting protein aggregation during PEGylation by optimizing reaction conditions.

Guide 2: Utilizing Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.

Commonly Used Stabilizing Excipients:

| Excipient | Typical Concentration | Mechanism of Action |

| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[1] |

| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they stabilize the protein's native conformation. |

| Amino Acids (e.g., Arginine) | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation by interacting with hydrophobic patches on the protein surface.[6][7][8][9][10] |

| Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Non-ionic surfactants can reduce surface-induced aggregation and prevent protein adsorption to container walls.[1] |

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins.

Materials:

-

HPLC or UHPLC system with a UV detector

-

Size exclusion chromatography column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWXL).[11]

-

Mobile Phase: A buffer that maintains protein stability and minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[10]

-

PEGylated protein sample

-

Unmodified protein control

Procedure:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[10]

-

Sample Preparation:

-

Filter the PEGylated protein sample and the unmodified protein control through a 0.22 µm syringe filter to remove any large particulates.

-

Dilute the samples to an appropriate concentration (e.g., 1-5 mg/mL) in the mobile phase.[10]

-

-

Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[10]

-

Data Acquisition: Monitor the elution profile using the UV detector at 280 nm.

-

Data Analysis:

-

Identify the peaks corresponding to aggregates (eluting first), the monomeric PEGylated protein, and any smaller species.

-

Integrate the peak areas to determine the relative percentage of each species.

-

Compare the elution profile of the PEGylated sample to the unmodified protein control to identify shifts in retention time due to PEGylation and the formation of new aggregate peaks.

-

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution and detect the presence of aggregates in a PEGylated protein sample.

Materials:

-

DLS instrument

-

Low-volume cuvette

-

PEGylated protein sample

-

Reaction buffer (for baseline measurement)

Procedure:

-

Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).

-

Sample Preparation:

-

Filter the PEGylated protein sample and the reaction buffer through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust particles that can interfere with the measurement.[7]

-

Ensure the sample concentration is within the instrument's optimal range.

-

-

Measurement:

-

Place the cuvette containing the reaction buffer into the instrument and perform a baseline measurement.

-

Replace the buffer with the PEGylated protein sample and allow the sample to equilibrate to the set temperature.

-

Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

-

-

Data Analysis:

-

The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.[4]

-

Analyze the size distribution plot. A monomodal peak indicates a homogenous sample, while the presence of additional peaks at larger sizes indicates aggregation.

-

The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

-

Protocol 3: Non-Reducing SDS-PAGE for Cross-linking Analysis

Objective: To visualize covalent high-molecular-weight aggregates resulting from intermolecular cross-linking.

Materials:

-

Electrophoresis unit and power supply

-

Polyacrylamide gels (e.g., 4-12% or 10-20% Tris-Glycine gels)[12][13]

-

Non-reducing SDS-PAGE sample buffer (without β-mercaptoethanol or DTT)

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Protein molecular weight standards

-

PEGylated protein sample

-

Coomassie blue stain or other suitable protein stain

Procedure:

-

Sample Preparation:

-

Mix the PEGylated protein sample with the non-reducing SDS-PAGE sample buffer.

-

Heat the samples at 95°C for 5 minutes to denature the proteins without breaking disulfide bonds or other covalent cross-links.[14]

-

-

Gel Loading and Electrophoresis:

-

Staining and Visualization:

-

Carefully remove the gel from the cassette and place it in a staining tray.

-

Stain the gel with Coomassie blue for an appropriate amount of time, followed by destaining to visualize the protein bands.

-

-

Analysis:

-

Examine the gel for the presence of bands with a higher molecular weight than the monomeric PEGylated protein. These high-molecular-weight bands are indicative of covalent aggregates.

-

Visualization of PEGylation Chemistries

Understanding the chemistry of the PEGylation reaction is essential for troubleshooting. Different reactive groups on the PEG reagent target specific amino acid residues on the protein.

Caption: A diagram illustrating common PEGylation chemistries targeting amine and thiol groups on proteins.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. pH optimization for high-efficiency PEGylation of gold nanorods | springerprofessional.de [springerprofessional.de]

- 4. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. neb.com [neb.com]

- 14. neobiotechnologies.com [neobiotechnologies.com]

Validation & Comparative

A Head-to-Head Comparison: Thioether Bond Stability from Bromoacetamide and Maleimide Reactions

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability and efficacy of bioconjugates. Among the most common methods for thiol-specific modification, reactions involving bromoacetamides and maleimides to form thioether bonds are prevalent. This guide provides an objective, data-driven comparison of the stability of the thioether bonds formed from these two popular chemistries, offering insights to inform the selection of the optimal strategy for your research and development needs.

Executive Summary

The formation of a stable covalent bond between a biomolecule and a payload, such as a drug or a fluorescent probe, is paramount for the success of numerous applications, including the development of antibody-drug conjugates (ADCs). While both bromoacetamide and maleimide (B117702) reagents react with thiol groups to form thioether linkages, the resulting bonds exhibit significant differences in stability.

Experimental evidence consistently demonstrates that thioether bonds originating from the reaction of a thiol with a bromoacetamide group are significantly more stable than those formed with a maleimide group. Bromoacetamide-derived thioethers are generally considered irreversible and exhibit exceptional stability in plasma, minimizing premature payload release. In contrast, the thioether adducts formed from maleimide reactions are susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to deconjugation and potential off-target effects. While strategies exist to mitigate maleimide instability, the inherent stability of the bromoacetamide-thiol linkage presents a compelling advantage for applications requiring long-term in vivo stability.

Data Presentation: Quantitative Comparison of Thioether Bond Stability

The following tables summarize the quantitative data on the stability of thioether bonds formed from bromoacetamide and maleimide reactions.

| Reagent | Conjugate Type | Condition | Stability Metric | Observation | Reference |

| Bromoacetamide | α-bromoacetamide hexanoyl linker ADC | In vivo (mice) | No measurable systemic drug release | The thioether bond is highly stable with no significant release of the payload over an extended period. | [1] |

| Maleimide | Conventional Maleimide-based ADC | In human plasma | ~50% intact conjugate | Significant degradation of the conjugate is observed, primarily due to the retro-Michael reaction. | [2] |

| Maleimide | Maleimide-cysteine conjugate | In human plasma | Half-life (T1/2) = 4.3 hours | Demonstrates the susceptibility of the maleimide-thiol linkage to degradation in a biologically relevant environment. | [3] |

| Maleimide | N-alkyl maleimide MMAE ADC | In thiol-containing buffer and serum (37°C) | 35-67% deconjugation | Highlights the variability and potential for significant payload loss with traditional maleimide linkers. | [4] |

| N-aryl maleimides | Cysteine-linked ADCs | In thiol-containing buffer and serum (37°C) | <20% deconjugation | Shows that modifications to the maleimide structure can improve stability compared to traditional N-alkyl maleimides. | [4] |

| Hydrolyzed Maleimide | "Ring-opened" Maleimide ADC | In thiol-promoted deconjugation assay and plasma | <10% loss of linker-payload | Hydrolysis of the succinimide (B58015) ring significantly enhances the stability of the maleimide-thiol linkage. | [5] |

Reaction Mechanisms

The stability of the resulting thioether bond is intrinsically linked to the reaction mechanism through which it is formed.

Caption: Reaction mechanisms for thioether bond formation.

Experimental Protocols

Protocol 1: Direct Comparative Stability Assay of Bromoacetamide and Maleimide Conjugates

This protocol outlines a head-to-head comparison of the stability of protein conjugates prepared with bromoacetamide and maleimide reagents in the presence of a competing thiol.

Materials:

-

Protein with a free cysteine residue (e.g., a monoclonal antibody)

-

Bromoacetamide-functionalized payload

-

Maleimide-functionalized payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH) solution (e.g., 10 mM in PBS)

-

Quenching solution (e.g., 5% trifluoroacetic acid in acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C4 or C18) and a UV or mass spectrometry (MS) detector

Procedure:

-

Conjugation:

-

Separately react the protein with a molar excess of the bromoacetamide-payload and the maleimide-payload in PBS at room temperature for 2 hours.

-

Purify both protein conjugates to remove unreacted payload and reagents using size-exclusion chromatography.

-

Characterize the drug-to-antibody ratio (DAR) of each conjugate.

-

-

Stability Assay:

-

Dilute each conjugate to a final concentration of 1 mg/mL in PBS, pH 7.4.

-

To initiate the stability study, add GSH to each conjugate solution to a final concentration of 5 mM.

-

Incubate the samples at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding an equal volume of the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC to separate the intact conjugate from the deconjugated payload and any thiol-exchange products.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).

-

Integrate the peak areas corresponding to the intact conjugate.

-

-

Data Analysis:

-

Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of intact conjugate versus time for both the bromoacetamide and maleimide conjugates to directly compare their stability profiles.

-

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the conjugates in a more physiologically relevant matrix.

Materials:

-

Purified bromoacetamide and maleimide protein conjugates

-

Human or mouse plasma

-

PBS, pH 7.4

-

Incubator at 37°C

-

Analytical method to quantify the intact conjugate (e.g., ELISA, HPLC-MS)

Procedure:

-

Incubation:

-

Spike the purified conjugates into plasma at a final concentration of, for example, 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

-

Store the samples at -80°C until analysis.

-

-

Quantification of Intact Conjugate:

-

Thaw the plasma samples and analyze them using a validated method to quantify the concentration of the intact conjugate. An enzyme-linked immunosorbent assay (ELISA) that specifically captures the antibody and detects the payload is a common approach.

-

Alternatively, immunocapture followed by LC-MS can provide more detailed information on the nature of the degradation products.

-

-

Data Analysis:

-

Determine the concentration of the intact conjugate at each time point.